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Compound of Interest

Compound Name:
4-Methyl-6-(2,4,4-

trimethylpentyl)-2H-pyran-2-one

Cat. No.: B041128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Piroctone olamine, an ethanolamine salt of the hydroxamic acid derivative piroctone, has

emerged as a prominent active ingredient in the treatment of fungal-related scalp disorders,

most notably dandruff and seborrheic dermatitis. First synthesized in 1979 by Schwarzkopf-

Henkel in Germany, its development and application have been the subject of extensive

research. This technical guide provides an in-depth exploration of the discovery, history, and

mechanism of action of Piroctone Olamine, supported by quantitative data from key studies,

detailed experimental protocols, and visualizations of its biochemical pathways and

development timeline.

Introduction: The Genesis of a Leading Anti-
Dandruff Agent
The story of Piroctone Olamine, also widely known by its trade name Octopirox®, begins in the

late 1970s. It was first synthesized in 1979 by the German company Schwarzkopf-Henkel. The

development is also closely associated with Hoechst AG, a German chemical and

pharmaceutical company that was later merged into the entity now known as Sanofi.
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Piroctone Olamine was developed as a therapeutic agent to combat dandruff and other scalp

conditions caused by the proliferation of the lipophilic yeast of the Malassezia genus,

particularly Malassezia furfur (formerly known as Pityrosporum ovale). Its introduction offered

an alternative to existing anti-dandruff agents, and it has since become a widely used

ingredient in medicated shampoos and other hair care products. Notably, it has seen increased

use as a replacement for zinc pyrithione in many formulations.

Physicochemical Properties
Piroctone olamine is a white to slightly yellow crystalline powder. It is the ethanolamine salt of

1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone. This structure is key to its

antifungal activity and formulation properties.

Property Value

Molecular Formula C₁₄H₂₃NO₂·C₂H₇NO

Molecular Weight 298.4 g/mol

Appearance White to slightly yellow crystalline powder

Solubility
Soluble in ethanol and chloroform; slightly

soluble in water and oil

Mechanism of Action: A Dual Approach to Fungal
Inhibition
The primary mechanism of action of Piroctone Olamine is its potent antifungal activity, which is

understood to operate through two principal pathways:

3.1. Inhibition of Ergosterol Synthesis: Similar to other antifungal agents of the hydroxypyridone

class, Piroctone Olamine is believed to interfere with the synthesis of ergosterol, a vital

component of fungal cell membranes. The disruption of ergosterol production compromises the

integrity and function of the cell membrane, leading to fungal cell death.

3.2. Iron Chelation and Mitochondrial Disruption: A key and well-documented aspect of

Piroctone Olamine's mechanism is its ability to chelate ferric (Fe³⁺) ions. Iron is an essential
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cofactor for many enzymes, including those involved in the mitochondrial electron transport

chain. By sequestering iron, Piroctone Olamine disrupts these critical metabolic processes,

leading to a breakdown in mitochondrial energy production and ultimately, fungal cell demise.

While the precise complexes within the respiratory chain that are targeted are still under

investigation, the overall effect is a significant impairment of cellular respiration.
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Figure 1: Proposed mechanism of action of Piroctone Olamine.

Quantitative Efficacy Data
Numerous in vitro and in vivo studies have demonstrated the efficacy of Piroctone Olamine

against Malassezia species and its clinical effectiveness in treating dandruff.

In Vitro Antifungal Activity
The Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal agent's potency.
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Microorganism MIC Range (µg/mL) Reference

Malassezia furfur 16 - 64 [1]

Candida albicans 0.125 - 0.5 [2]

Candida parapsilosis 0.0003% - 0.006% (w/v) [3]

Trichophyton rubrum 0.0003% - 0.006% (w/v) [3]

Clinical Efficacy in Dandruff Treatment
Clinical trials have consistently shown a significant reduction in dandruff severity with the use of

Piroctone Olamine-containing shampoos.
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Study
Parameter

Piroctone
Olamine
Formulation

Comparator Results Reference

Dandruff Score

Reduction

1% Piroctone

Olamine

shampoo

-

Significant

decrease from

baseline (≥4 on a

0-10 scale)

starting at day 8.

[4]

Adherent Scalp

Flaking Score

(ASFS)

Reduction

0.5% Piroctone

Olamine

shampoo

Control

Shampoo

Significant

improvement in

ASFS after 3

weeks.

[5]

Sebum Level

Reduction

Cream with

Piroctone

Olamine &

Climbazole

Emollient Cream

Quantitative

improvement in

casual sebum

level (measured

by Sebumeter®)

after 4 weeks.

[6]

Hair Shedding

Piroctone

Olamine

containing

shampoo or

leave-on

treatment

Placebo

Statistically

significant

increases in hair

amount observed

by

phototrichogram

after 8 weeks.

[7]

Experimental Protocols
Synthesis of Piroctone Olamine (Illustrative, based on
patent literature)
While the original patents (DE 1795831 and DE 2214608) from the initial developers are not

readily available in full text, subsequent patents and chemical literature describe the synthesis.

A common route involves the following key steps:
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Piroctone Olamine Synthesis Workflow

3,5,5-trimethylhexanoic acid 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyroneMulti-step conversion

1-hydroxy-4-methyl-6-(2,4,4-trimethylpentyl)-2(1H)-pyridone (Piroctone)

Hydroxylamine treatment Piroctone Olamine

Ethanolamine Salt formation

Click to download full resolution via product page

Figure 2: Simplified synthetic pathway for Piroctone Olamine.

Protocol Outline:

Preparation of 4-methyl-6-(2,4,4-trimethylpentyl)-2-pyrone: This intermediate is typically

synthesized from 3,5,5-trimethylhexanoic acid through a series of reactions.

Hydroxylation to Piroctone: The pyrone intermediate is then reacted with hydroxylamine to

form the 1-hydroxy-2-pyridone structure of Piroctone.

Salt Formation with Ethanolamine: Finally, Piroctone is reacted with ethanolamine to form the

stable Piroctone Olamine salt.

Note: This is a generalized outline. Specific reaction conditions, catalysts, and purification steps

would be detailed in the original patent and subsequent process chemistry literature.

In Vitro MIC Determination (Broth Microdilution Method)
Objective: To determine the minimum concentration of Piroctone Olamine that inhibits the

visible growth of a specific fungal strain.

Materials:

Piroctone Olamine stock solution (e.g., in DMSO).

Fungal culture (Malassezia furfur, Candida albicans, etc.).
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Appropriate liquid growth medium (e.g., modified Leeming-Notman medium for Malassezia).

96-well microtiter plates.

Incubator.

Procedure:

Prepare a serial dilution of the Piroctone Olamine stock solution in the growth medium in the

wells of a 96-well plate.

Inoculate each well with a standardized suspension of the fungal culture.

Include a positive control (fungal culture in medium without Piroctone Olamine) and a

negative control (medium only).

Incubate the plates under appropriate conditions (e.g., 32°C for 48-72 hours for Malassezia).

After incubation, visually assess the wells for turbidity (growth). The MIC is the lowest

concentration of Piroctone Olamine at which no visible growth is observed.

Clinical Trial Protocol for Anti-Dandruff Efficacy
Objective: To evaluate the efficacy and safety of a Piroctone Olamine-containing shampoo in

reducing dandruff.

Study Design: Randomized, double-blind, placebo-controlled study.

Subjects: Healthy volunteers with moderate to severe dandruff.

Procedure:

Baseline Assessment: At the beginning of the study, assess and score the severity of

dandruff using a standardized scale (e.g., Adherent Scalp Flaking Score - ASFS). Other

parameters such as scalp sebum levels (using a Sebumeter®) and hair shedding (using

phototrichogram) can also be measured.
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Treatment Phase: Subjects are randomly assigned to use either the Piroctone Olamine

shampoo or a placebo shampoo for a specified period (e.g., 4-8 weeks).

Follow-up Assessments: Repeat the baseline assessments at regular intervals during the

treatment phase and at the end of the study.

Data Analysis: Statistically compare the changes in dandruff scores and other parameters

between the treatment and placebo groups.

Regulatory Status and Safety Profile
Piroctone Olamine has a long history of safe use in cosmetic and personal care products.

European Union: Piroctone Olamine is regulated under the EU Cosmetics Regulation (EC)

No 1223/2009. It is permitted for use as a preservative and for other purposes in cosmetic

products at a maximum concentration of 1.0% in rinse-off products and 0.5% in other

products.

United States: In 2004, the U.S. Food and Drug Administration (FDA) issued a "call-for-data"

for Piroctone Olamine for its potential inclusion in the Over-The-Counter (OTC) drug

monograph for dandruff, seborrheic dermatitis, and psoriasis. As of the current date, it is

used in cosmetic anti-dandruff shampoos available in the US market.

The safety of Piroctone Olamine has been extensively reviewed by regulatory bodies, and it is

considered safe for use in cosmetic products at the permitted concentrations.

Conclusion
Since its discovery in 1979, Piroctone Olamine has established itself as a cornerstone in the

topical treatment of dandruff and other scalp conditions. Its dual mechanism of action, involving

both the disruption of fungal cell membrane synthesis and the chelation of iron to inhibit

mitochondrial function, provides a robust and effective means of controlling the proliferation of

Malassezia species. A wealth of in vitro and clinical data supports its efficacy and safety,

making it a valuable tool for researchers, scientists, and drug development professionals in the

ongoing effort to develop advanced dermatological and hair care formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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